molecular formula C10H13NO B13300725 7-(methoxymethyl)-2,3-dihydro-1H-indole

7-(methoxymethyl)-2,3-dihydro-1H-indole

Cat. No.: B13300725
M. Wt: 163.22 g/mol
InChI Key: ACVYXFXUHMYARU-UHFFFAOYSA-N
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Description

Contextualization within Indoline (B122111) and Related Heterocyclic Chemistry

Indoline, or 2,3-dihydro-1H-indole, is a bicyclic heterocyclic amine that forms the core of many natural products and synthetic compounds with significant biological activity. The indoline framework is a saturated analog of indole (B1671886), and this saturation leads to different chemical reactivity and three-dimensional structure.

The introduction of a methoxymethyl group at the 7-position of the indoline ring significantly influences the molecule's electronic and steric properties. The C7 position is part of the carbocyclic ring, and functionalization at this site is often more challenging than at the nitrogen or the C2/C3 positions of the pyrrole (B145914) ring. The methoxymethyl group, with its ether linkage, can act as a hydrogen bond acceptor and can influence the lipophilicity of the molecule. Furthermore, this group can be a precursor for other functional groups or can be involved in intramolecular reactions, making it a valuable handle in multi-step syntheses.

Historical Overview of its Discovery and Early Research Contexts

Specific historical details on the first synthesis of 7-(methoxymethyl)-2,3-dihydro-1H-indole are not prominently documented in seminal literature, suggesting it is a relatively modern compound in the grand scheme of organic chemistry or one that has been synthesized as an intermediate in larger, proprietary research projects. The development of synthetic methods for 7-substituted indolines, however, provides a historical context for its preparation.

Early methods for the synthesis of 7-substituted indoles, which are precursors to indolines, were often limited. However, the advent of methodologies like the Bartoli indole synthesis provided a more direct route to 7-substituted indoles. This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. Subsequent reduction of the resulting 7-substituted indole would yield the corresponding indoline. Another key development has been the use of directed ortho-lithiation of N-protected indolines, which allows for the selective functionalization of the C7 position. These advances in synthetic chemistry have made compounds like this compound more accessible for research.

Significance within Contemporary Organic Synthesis Methodologies

The significance of this compound in modern organic synthesis is multifaceted. It can serve as a versatile building block for the construction of more complex molecules. The indoline nitrogen can be functionalized, and the aromatic ring can undergo further substitution, while the methoxymethyl group can be chemically manipulated.

One of the key synthetic strategies where this compound could be pivotal is in the synthesis of natural product analogs or novel pharmaceutical agents. The methoxymethyl group can be seen as a protected form of a hydroxymethyl group, which can be unmasked under specific conditions to reveal a reactive primary alcohol. This alcohol can then be used for further derivatization.

A plausible synthetic route to this compound could involve the Bartoli synthesis of a 7-bromo-substituted indole, followed by conversion of the bromo group to a hydroxymethyl group, subsequent etherification to the methoxymethyl group, and finally, reduction of the indole ring to the indoline. An alternative approach could be the directed lithiation of an N-protected indoline at the 7-position, followed by quenching with a suitable electrophile to introduce the methoxymethyl moiety.

Current Research Landscape and Emerging Areas of Investigation for the Compound

The current research landscape for this compound is primarily driven by its potential as an intermediate in medicinal chemistry and materials science. While specific studies on this exact molecule are not abundant, research on similarly substituted indolines provides insight into its potential applications.

Substituted indolines are known to exhibit a wide range of biological activities, and the 7-methoxymethyl derivative could be a key intermediate in the synthesis of novel therapeutic agents. For instance, the indoline scaffold is present in a number of approved drugs and clinical candidates. The methoxymethyl group could modulate the pharmacokinetic properties of a potential drug molecule or serve as a point of attachment for other pharmacologically active fragments.

Emerging areas of investigation may include its use in the development of new ligands for specific biological targets, its incorporation into novel polymeric materials, or its application as a catalyst in asymmetric synthesis. The chirality of the indoline ring, once substituted at the 2 or 3 positions, also opens up avenues for its use in stereoselective synthesis. As synthetic methodologies become more advanced, it is likely that the full potential of this compound will be further explored and realized.

Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 1250569-97-1
Appearance (Predicted) Colorless to pale yellow oil or solid
Boiling Point (Predicted) Not available
Melting Point (Predicted) Not available
Solubility (Predicted) Soluble in common organic solvents

Table 2: Spectroscopic Data for a Related Compound (4-(methoxymethyl)-2-methylindole) wordpress.com

TypeData
¹H NMR (CDCl₃) δ (ppm): 7.6 (br s, 1H), 7.15 (d, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H), 6.8 (d, J=8.0 Hz, 1H), 6.2 (s, 1H), 4.6 (s, 2H), 3.4 (s, 3H), 2.4 (s, 3H)
¹³C NMR (CDCl₃) (Predicted) Key shifts would include signals for the aromatic carbons, the CH₂ and CH₃ of the methoxymethyl group, and the carbons of the indoline ring.
Mass Spectrum (EI) (Predicted) m/z: 163 (M⁺), and characteristic fragmentation patterns.
Note: The spectroscopic data provided is for a structurally related compound, 4-(methoxymethyl)-2-methylindole, and is intended for illustrative purposes. Actual data for this compound may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-(methoxymethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-12-7-9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-7H2,1H3

InChI Key

ACVYXFXUHMYARU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC2=C1NCC2

Origin of Product

United States

Synthetic Methodologies for 7 Methoxymethyl 2,3 Dihydro 1h Indole

Overview of Precursor Compounds and Strategic Starting Materials

The construction of the 7-(methoxymethyl)indoline scaffold relies on strategically chosen precursors that contain the necessary carbon framework and functional groups amenable to cyclization. A common strategy in the synthesis of 7-substituted indolines is to start with an ortho-substituted benzene (B151609) ring.

For the target compound, a logical and strategic starting material is 2-(methoxymethyl)-6-nitrotoluene . This precursor contains the required substitution pattern on the benzene ring: a nitro group ortho to a methyl group, which can participate in cyclization, and the desired methoxymethyl substituent at the adjacent position.

The synthesis of this key precursor can be envisioned from commercially available starting materials such as 2-methyl-6-nitroaniline. A potential synthetic route is outlined below:

Diazotization of 2-methyl-6-nitroaniline: The amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid.

Hydroxylation: The diazonium salt is subsequently treated with water to yield 2-methyl-6-nitrophenol.

Williamson Ether Synthesis: The phenolic hydroxyl group is then alkylated, for example, using a methylating agent, but to obtain the methoxymethyl group, a more complex route is needed. A more direct approach starts from 2-bromo-6-nitrotoluene .

Functional Group Interconversion: Starting from 2-bromo-6-nitrotoluene, a nucleophilic substitution or a metal-catalyzed cross-coupling reaction could introduce a hydroxymethyl group, which is then etherified. A plausible route involves the conversion of the methyl group of 2-nitrotoluene (B74249) derivatives. For instance, radical bromination of 2-nitrotoluene followed by substitution with sodium methoxide (B1231860) would install the methoxymethyl group.

Another important class of precursors is based on ortho-alkenylanilines or related structures, which are suitable for modern catalytic cyclization methods. For the synthesis of 7-(methoxymethyl)indoline, a precursor like N-protected 2-amino-1-(methoxymethyl)-6-vinylbenzene could be a viable starting material for a palladium-catalyzed intramolecular cyclization.

Classical Synthetic Routes to the Indoline (B122111) Core and Functionalization

Classical methods typically involve multi-step sequences that build the heterocyclic ring through well-established named reactions, followed by reduction of the resulting indole (B1671886) to the indoline.

Multistep Synthetic Sequences and Retrosynthetic Analysis

A retrosynthetic analysis of 7-(methoxymethyl)-2,3-dihydro-1H-indole suggests several disconnection points. A common approach is to first synthesize the corresponding indole, 7-(methoxymethyl)-1H-indole, which can then be reduced to the target indoline.

One of the most effective classical methods for preparing 7-substituted indoles is the Bartoli indole synthesis . wikipedia.orgjk-sci.comingentaconnect.comresearchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a substituent ortho to the nitro group is crucial for the success of the reaction. wikipedia.org

Retrosynthetic Analysis:

Proposed Synthetic Sequence:

Starting Material: The synthesis can commence with a suitable ortho-substituted nitroarene, such as 2-(methoxymethyl)-6-nitrotoluene .

Bartoli Reaction: This precursor is reacted with three equivalents of vinylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The reaction proceeds through the addition of the Grignard reagent to the nitro group, formation of a nitroso intermediate, a second Grignard addition, and a ingentaconnect.comingentaconnect.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

Indole Formation: Upon acidic workup, the intermediate cyclizes and aromatizes to yield 7-(methoxymethyl)-1H-indole .

Reduction to Indoline: The final step is the reduction of the indole to the corresponding indoline. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reducing agents like sodium cyanoborohydride in acetic acid.

Table 1: Proposed Classical Synthesis of 7-(methoxymethyl)indoline

StepReactionStarting MaterialKey ReagentsProduct
1Bartoli Indole Synthesis2-(methoxymethyl)-6-nitrotoluene1. Vinylmagnesium bromide, THF2. H₃O⁺7-(methoxymethyl)-1H-indole
2Reduction7-(methoxymethyl)-1H-indoleH₂, Pd/C, Ethanol (B145695)This compound

Convergent and Divergent Synthetic Strategies for Target Elaboration

The classical route described above can be adapted for both convergent and divergent synthetic strategies.

Divergent Strategy: The intermediate, 7-(methoxymethyl)-1H-indole, serves as a branch point for creating a library of related compounds. For example, the indole nitrogen can be alkylated or acylated before the reduction step to produce various N-substituted 7-(methoxymethyl)indolines. Furthermore, electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation) could be performed on the indole ring at the C3 position, followed by reduction, to introduce additional functionality. A study by Dobbs demonstrated a similar divergent approach where a 7-bromoindole (B1273607) intermediate was functionalized in different ways before a final reduction step. organic-chemistry.org

Convergent Strategy: A convergent synthesis would involve preparing the functionalized side chain and the aromatic core separately and then combining them. For the target molecule, this is less common for the core synthesis but can be applied in the synthesis of more complex derivatives. For instance, a pre-formed indoline core could be functionalized at the C7 position. However, direct and regioselective C-H functionalization of the benzene portion of an unsubstituted indoline at the 7-position is challenging due to the directing effects of the nitrogen atom, which typically favor functionalization at the C5 position.

Modern and Sustainable Chemistry Approaches for Synthesis

Modern synthetic methods aim to improve efficiency, reduce step counts, and employ more sustainable practices through catalysis and process intensification techniques like flow chemistry.

Catalytic Syntheses (e.g., Transition Metal-Mediated, Organocatalytic, Biocatalytic Approaches)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of indolines. nih.govresearchgate.net These methods often involve the intramolecular C-H amination of a suitable precursor.

A plausible catalytic route to this compound would involve:

Precursor Synthesis: The synthesis would start with a precursor such as N-picolinamide-protected 2-(2-aminoethyl)-1-(methoxymethyl)benzene. The picolinamide (B142947) group acts as a directing group for the C-H activation step.

Palladium-Catalyzed C-H Amination: The precursor undergoes an intramolecular cyclization catalyzed by a palladium(II) salt, such as Pd(OAc)₂. thieme-connect.comorganic-chemistry.org The directing group facilitates the activation of the C-H bond at the ortho position (which will become C7 of the indoline). An oxidant, such as PhI(OAc)₂, is typically required to regenerate the active Pd(II) catalyst.

Deprotection: The resulting N-picolinamide-protected indoline is then deprotected under mild basic conditions to yield the final product.

This approach offers high regioselectivity for the 7-position, which can be difficult to achieve through classical electrophilic substitution methods. nsf.govnih.gov

Table 2: Comparison of Synthetic Approaches

FeatureClassical (Bartoli) RouteModern (Pd-Catalyzed) Route
Starting Material Ortho-substituted nitroareneN-protected ortho-alkyl aniline (B41778) derivative
Key Transformation Nucleophilic addition / Sigmatropic rearrangementC-H activation / Amination
Catalyst None (stoichiometric Grignard)Palladium(II) acetate
Regioselectivity High (defined by precursor)High (directed by protecting group)
Key Intermediates IndoleN-protected indoline
Atom Economy ModerateGenerally higher

Flow Chemistry and Continuous Processing Techniques in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability.

The synthesis of 7-(methoxymethyl)indoline could be adapted to a flow process in several key steps:

Continuous Hydrogenation: The reduction of 7-(methoxymethyl)-1H-indole to the target indoline is particularly well-suited for flow chemistry. A solution of the indole can be passed through a heated, pressurized tube reactor packed with a heterogeneous catalyst (a packed-bed reactor), such as Pd/C. This method, often using systems like an H-Cube®, allows for the safe handling of hydrogen gas and precise control over reaction parameters (temperature, pressure, flow rate), leading to high conversion and purity while minimizing reaction time.

The adoption of flow chemistry for these transformations can lead to a more efficient, safer, and greener synthesis of this compound, particularly on an industrial scale.

Atom-Economical and Solvent-Minimizing Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indolines to reduce environmental impact. These methods prioritize atom economy, the use of environmentally benign solvents, and energy efficiency.

One sustainable approach involves multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby minimizing waste and improving efficiency. While a direct MCR for this compound is not prominently documented, analogous strategies for indole synthesis often utilize inexpensive and readily available starting materials with ethanol or water as benign solvents, and without the need for metal catalysts.

Microwave-assisted organic synthesis (MAOS) represents another green methodology that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.com The application of microwave irradiation in indole synthesis has been shown to be an environmentally friendly and efficient technique. tandfonline.comtandfonline.com For the synthesis of the target indoline, a potential pathway could involve the microwave-assisted reduction of a corresponding 7-(methoxymethyl)-1H-indole precursor.

Photocatalyzed reactions offer a metal-free and green alternative for the synthesis of substituted indolines. nih.govacs.org These methods can proceed under mild conditions and tolerate a wide range of functional groups. nih.gov For instance, a photocatalyzed decarboxylative radical arylation approach allows for the preparation of various substituted indolines. nih.govacs.org

Electrochemical synthesis is also emerging as a sustainable method, avoiding the use of stoichiometric oxidants and often proceeding under mild conditions. rsc.org An electrocatalytic triamination of alkynes, for example, provides access to functionalized indolines and indoles. rsc.org

Below is a table summarizing potential green synthetic approaches applicable to the synthesis of substituted indolines.

MethodologyKey FeaturesPotential Application for this compound
Multicomponent ReactionsHigh atom economy, convergent synthesis, often mild conditions. rsc.orgA de novo synthesis of the indoline ring with the methoxymethyl group introduced via one of the initial components.
Microwave-Assisted SynthesisRapid, energy-efficient, often higher yields and purity. tandfonline.comtandfonline.comAcceleration of the reduction of a 7-(methoxymethyl)-1H-indole precursor or in a C-H functionalization step to introduce the methoxymethyl group. tandfonline.comtandfonline.com
PhotocatalysisMetal-free, mild reaction conditions, high functional group tolerance. nih.govacs.orgA final cyclization step to form the indoline ring or in a post-modification of the indoline scaffold. nih.govacs.org
Electrochemical SynthesisAvoids chemical oxidants, mild conditions, high selectivity. rsc.orgCould be employed in the cyclization step or in the reduction of an indole precursor. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral indolines is of great interest due to their prevalence in pharmaceuticals and natural products. Stereoselective methods are crucial for obtaining enantiomerically pure compounds, which often exhibit distinct biological activities.

One prominent strategy for the asymmetric synthesis of chiral indolines is the catalytic asymmetric hydrogenation of a corresponding indole precursor. This can be achieved using transition metal catalysts, such as palladium, combined with chiral ligands. rsc.org A strong Brønsted acid can play a significant role in both the formation of the indole intermediate and the subsequent asymmetric hydrogenation. rsc.org This one-pot process can provide optically active indolines with high enantioselectivity. rsc.org

Another approach involves the catalytic asymmetric dearomatization (CADA) of substituted indoles. nih.gov Using chiral phosphoric acids as catalysts, the reaction of 2,3-disubstituted indoles with suitable electrophiles can lead to the formation of chiral fused indolines in good yields and with excellent enantioselectivities. nih.gov The reaction conditions can be tuned to selectively produce different chiral products. nih.gov

Furthermore, the stereoselective synthesis of substituted indolines can be achieved through intramolecular cycloaddition reactions. For instance, a [4+2] cycloaddition of ynamides and conjugated enynes can construct indolines with multiple substituents on the six-membered ring. nih.gov The stereochemistry of the final product can be influenced by the geometry of the starting materials and the reaction conditions.

The table below outlines several stereoselective synthesis strategies.

ApproachCatalyst/ReagentKey Features
Asymmetric HydrogenationPalladium catalyst with a chiral ligand, Brønsted acid. rsc.orgOne-pot process, high enantioselectivity. rsc.org
Catalytic Asymmetric DearomatizationChiral phosphoric acid. nih.govSwitchable synthesis of different chiral indole derivatives, excellent enantioselectivity. nih.gov
Intramolecular CycloadditionThermal or Lewis acid-catalyzed. nih.govAccess to highly substituted indolines, stereochemistry controlled by precursors. nih.gov

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

The efficiency and yield of the synthesis of this compound heavily depend on the optimization of reaction conditions. This includes the choice of catalyst, solvent, temperature, and reactants. A common strategy for synthesizing 7-substituted indolines involves the C7-functionalization of an indole precursor followed by reduction of the pyrrole (B145914) ring.

The direct functionalization of the C7 position of indoles is challenging due to the inherent reactivity of the C2 and C3 positions. rsc.org However, transition-metal-catalyzed methods using directing groups on the indole nitrogen have been developed to achieve site-selective C-H functionalization at the C7 position. rsc.orgacs.orgresearchgate.net For example, rhodium and palladium catalysts have been effectively used for this purpose. thieme-connect.comrsc.org The choice of the directing group, such as a pivaloyl or phosphinoyl group, is crucial for achieving high regioselectivity. acs.orgresearchgate.net

Once the 7-(methoxymethyl)-1H-indole precursor is obtained, its reduction to the corresponding indoline can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride. The optimization of this reduction step is critical to avoid over-reduction or side reactions.

The following tables provide examples of optimized reaction conditions for key steps that could be adapted for the synthesis of this compound.

Table 1: C7-Functionalization of Indoles

Catalyst/LigandDirecting GroupReactantSolventTemperature (°C)Yield (%)Reference
[RhCp*Cl2]2 / AgNTf2Pivaloylα,β-unsaturated ketonet-AmylOH10078 thieme-connect.com
Pd(OAc)2 / P(o-tolyl)3PhosphinoylArylboronic acidToluene11085-95 researchgate.net
Ir[(ppy)2(dtbbpy)]PF6 / Chiral Lithium Phosphate--Toluene-High rsc.org

Table 2: Reduction of Indoles to Indolines

Reducing Agent/CatalystSolventTemperature (°C)Key FeaturesReference
NaCNBH3Acetic acidRoom TemperatureMild conditions, suitable for various functional groups. nih.gov
Pd/C, H2EthanolRoom TemperatureCatalytic hydrogenation, often gives high yields.
Brønsted Acid / Hantzsch Ester--Metal-free, high enantioselectivity for chiral indolines. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 7 Methoxymethyl 2,3 Dihydro 1h Indole

Reactivity Profiles and Identification of Active Reaction Sites

The reactivity of 7-(methoxymethyl)-2,3-dihydro-1H-indole is primarily governed by the interplay of its structural components: the electron-rich aromatic ring, the secondary amine within the dihydro-pyrrole ring, and the methoxymethyl group at the C7 position. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, enhancing its nucleophilicity. This effect, combined with the electron-donating nature of the methoxymethyl group, significantly activates the aromatic ring towards electrophilic attack.

Computational and theoretical studies on analogous methoxy-activated indoles suggest that the electron density is highest at the C4 and C6 positions of the indoline (B122111) ring. chim.it The nitrogen atom itself is also a primary site of reactivity, capable of acting as a nucleophile or a base. The benzylic protons of the methoxymethyl group exhibit enhanced reactivity due to the adjacent oxygen and aromatic ring.

Table 1: Predicted Active Reaction Sites of this compound

Site Type of Reactivity Justification
Nitrogen (N1) Nucleophilic Attack, Basicity Lone pair of electrons available for reaction with electrophiles or protonation.
Aromatic Ring (C4, C6) Electrophilic Aromatic Substitution Activated by the electron-donating effects of the amine and methoxymethyl group.
Aromatic Ring (C5) Electrophilic Aromatic Substitution Less activated than C4 and C6, but still a potential site for substitution.

| Methoxymethyl Group (-CH₂OCH₃) | Functional Group Transformation | Susceptible to cleavage or modification under various reaction conditions. |

Electrophilic Aromatic Substitution Reactions on the Indoline Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems like the indoline core. nih.govwikipedia.org The directing effects of the fused amine and the C7-methoxymethyl group are synergistic, strongly favoring substitution at the C4 and C6 positions. The high electron density at these sites stabilizes the cationic intermediate (arenium ion or Wheland intermediate) formed during the reaction. nih.gov

Common SEAr reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination would be expected to proceed rapidly, potentially without a Lewis acid catalyst, to yield a mixture of 4-bromo- and 6-bromo-7-(methoxymethyl)-2,3-dihydro-1H-indole. The precise ratio of these products would be influenced by steric hindrance from the adjacent substituents and the specific reaction conditions employed.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product(s)
Bromination Br₂ in CH₂Cl₂ 4-Bromo- and 6-Bromo-7-(methoxymethyl)-2,3-dihydro-1H-indole
Nitration HNO₃, H₂SO₄ 4-Nitro- and 6-Nitro-7-(methoxymethyl)-2,3-dihydro-1H-indole

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 6-Acyl-7-(methoxymethyl)-2,3-dihydro-1H-indole |

Nucleophilic Attack Pathways and Functional Group Transformations

The nitrogen atom of the indoline ring is a potent nucleophile. It readily participates in N-alkylation and N-acylation reactions. For example, treatment with an alkyl halide in the presence of a mild base would lead to the corresponding N-alkylated product. Similarly, reaction with an acyl chloride or anhydride (B1165640) yields the N-acyl derivative. These transformations are fundamental in modifying the compound's properties and for use in multi-step syntheses.

The methoxymethyl group can also undergo transformation. Under strongly acidic conditions or with specific Lewis acids like boron trichloride, the ether linkage can be cleaved to reveal a 7-(hydroxymethyl) group or a 7-halomethyl group, respectively. These derivatives can then be subjected to further functionalization.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

While the saturated nature of the five-membered ring in 2,3-dihydro-1H-indole prevents it from acting as a simple diene or dienophile in Diels-Alder reactions, the aromatic portion can participate in certain cycloadditions. More relevant are reactions where the indoline nitrogen is incorporated into a 1,3-dipole for [3+2] cycloadditions. For example, N-acylation followed by deprotonation could generate an azomethine ylide intermediate. This dipole could then react with various dipolarophiles (e.g., alkenes, alkynes) to construct more complex heterocyclic systems. Mechanistic studies on related indole (B1671886) systems show that radical-cation Diels-Alder reactions can also occur under photocatalytic conditions, where the electron-rich ring undergoes a [4+2] cyclization upon one-electron oxidation. nih.gov

Rearrangement Reactions and Associated Mechanistic Pathways

Rearrangement reactions involving the indoline skeleton are less common than for its unsaturated indole counterpart. However, under specific conditions, such as treatment with strong acids or during certain substitution reactions, skeletal rearrangements could occur. For instance, a Wagner-Meerwein type rearrangement might be envisioned for intermediates formed during electrophilic substitution, although this is not a typical pathway for indolines. More plausible are rearrangements of substituents, such as a Smiles rearrangement if an appropriate tethered nucleophile and electrophile are present on the nitrogen and aromatic ring.

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The functional handles and reactivity profile of this compound make it a valuable intermediate in the synthesis of complex molecules, particularly pharmaceuticals and bioactive natural products. chemimpex.com The ability to selectively functionalize the aromatic ring at the C4 or C6 positions, or to modify the N1 position, allows for the controlled construction of elaborate molecular architectures. nih.gov For instance, the indoline core is present in various neuroactive compounds. chemimpex.com A common synthetic strategy involves using the indoline as a scaffold, followed by late-stage dehydrogenation to form the corresponding indole if required by the target molecule. Its utility is demonstrated in the preparation of ligands for various biological targets where the specific substitution pattern is crucial for activity. researchgate.net

Elucidation of Reaction Intermediates and Transition State Structures

The elucidation of transient species provides deep insight into reaction mechanisms. For the electrophilic aromatic substitution reactions of this compound, the key intermediate is the arenium ion (sigma complex). For substitution at C4, the positive charge can be delocalized over the aromatic system and, importantly, onto the nitrogen atom, which provides significant resonance stabilization. This stabilization is a primary reason for the high reactivity of the indoline system.

Computational chemistry allows for the modeling of transition state structures. For an SEAr reaction, the transition state would resemble the high-energy arenium ion intermediate. For nucleophilic substitution at the nitrogen, a simple SN2 transition state would be involved. Spectroscopic techniques, such as low-temperature NMR, could potentially be used to observe highly stabilized intermediates, although their transient nature often makes direct observation challenging.

Computational and Theoretical Studies on 7 Methoxymethyl 2,3 Dihydro 1h Indole

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 7-(methoxymethyl)-2,3-dihydro-1H-indole is primarily defined by the indoline (B122111) scaffold, which consists of a benzene (B151609) ring fused to a five-membered dihydropyrrole ring. The saturation of the 2,3-bond in the pyrrole (B145914) ring disrupts the fully aromatic π-system found in indole (B1671886), localizing the aromaticity to the benzene portion of the molecule.

The methoxymethyl group (-CH₂OCH₃) at the C7 position acts as a weak electron-donating group through induction and hyperconjugation. This substituent influences the electron density distribution in the benzene ring. Quantum chemical calculations on substituted indoles have shown that such groups can affect the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgchemrxiv.org

Molecular orbital analysis, typically performed using Density Functional Theory (DFT), would reveal the spatial distribution of these orbitals. For indoline derivatives, the HOMO is generally expected to be localized on the benzene ring and the nitrogen atom, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO is typically distributed over the aromatic ring, indicating the likely sites for nucleophilic attack or electron acceptance. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and the energy of its lowest electronic transitions.

ParameterDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The electron-donating methoxymethyl group is expected to slightly raise the HOMO energy compared to unsubstituted indoline, potentially increasing its reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The substituent effect on the LUMO is generally less pronounced but may be slightly altered compared to the parent indoline.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; relates to chemical stability and electronic transition energy.A slightly reduced HOMO-LUMO gap is anticipated relative to unsubstituted indoline, suggesting a potential red shift in its UV-Vis absorption spectrum.
Electron Density Distribution of electrons across the molecule.Increased electron density is expected on the benzene ring, particularly at the ortho and para positions relative to the nitrogen and the C7 substituent, as well as on the nitrogen atom.

Conformational Analysis, Isomerism, and Energetic Profiles

The conformational flexibility of this compound arises from two main sources: the puckering of the non-planar five-membered dihydropyrrole ring and the rotation around the single bonds of the methoxymethyl substituent.

The dihydropyrrole ring in indoline typically adopts non-planar conformations, such as envelope or twist forms, to alleviate torsional strain. Computational methods can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, rotation around the C7-CH₂ and CH₂-O bonds of the methoxymethyl group leads to different rotational isomers (rotamers). The energetic profile of these rotations determines the preferred orientation of the methoxymethyl group relative to the plane of the indoline ring. Steric hindrance and potential weak intramolecular interactions (like hydrogen bonding) would influence the relative stability of these conformers. A detailed conformational analysis would calculate the relative energies of all possible stable conformers to determine the global minimum energy structure.

Reaction Pathway Prediction and Determination of Activation Energy Barriers

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and calculating their activation energies. acs.org For this compound, several reaction types could be modeled:

Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles. Theoretical calculations can predict the regioselectivity of this reaction by modeling the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions (C4, C5, C6). The position with the lowest activation energy barrier for the formation of the intermediate will be the preferred site of reaction.

N-Functionalization: The lone pair on the nitrogen atom makes it a nucleophilic center, susceptible to alkylation, acylation, or other reactions.

Oxidation: The indoline ring can be oxidized to the corresponding indole.

To predict a reaction pathway, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. Studies on the isomerization of indole have successfully used DFT to calculate transition-state structures and energy barriers. acs.org

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are the foundation for studying the properties outlined in this article. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org

Density Functional Theory (DFT): This is the most widely used method for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govufms.br DFT calculations have been successfully used to study the structure of substituted dihydroindoles. nih.gov

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more precise energy calculations and are often used as benchmarks. researchgate.net These methods are crucial for studying reaction mechanisms and obtaining highly accurate energetic data. acs.orgnih.gov

MethodDescriptionTypical Application
DFT (e.g., B3LYP) A method based on the electron density, offering good accuracy for a moderate computational cost.Geometry optimization, electronic structure (HOMO/LUMO), vibrational frequency prediction, reaction pathway analysis.
Ab Initio HF The fundamental "from the beginning" method that approximates the many-electron wavefunction as a single Slater determinant.Provides a qualitative starting point for more advanced calculations.
Ab Initio MP2 A post-Hartree-Fock method that adds electron correlation effects, improving accuracy.More precise energy calculations, study of intermolecular interactions.
Ab Initio CCSD(T) A highly accurate "gold standard" post-Hartree-Fock method.Benchmark energy calculations for reaction barriers and conformational energies.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide static pictures of stable conformers and transition states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. bohrium.com MD simulations model the movement of atoms by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and observing its trajectory over nanoseconds or microseconds. This approach is invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations, including those that might be missed by simple energy minimization. This validates the conformational analysis from quantum calculations.

Solvent Effects: Understanding how interactions with solvent molecules influence the structure and dynamics of the solute.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the puckering of the five-membered ring and the rotation of the side chain.

MD simulations have been effectively used to study the stability of indole derivatives in complex biological environments, such as protein binding pockets. bohrium.comespublisher.com

Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). The predicted spectrum can be used to assign peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies via DFT allows for the simulation of an IR spectrum. researchgate.net The predicted frequencies and intensities correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=C aromatic stretches, C-O stretch).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, predicting the λ(max) values. researchgate.netnih.govrsc.org Studies on indole derivatives have shown good agreement between TD-DFT computed spectra and experimental measurements. acs.org

Derivation of Structure-Reactivity Relationships from Theoretical Models

By combining the insights from the computational methods described above, it is possible to derive structure-reactivity relationships (SAR). researchgate.netnih.govresearchgate.net This involves correlating specific calculated molecular properties (descriptors) with observed or predicted chemical reactivity.

For this compound, theoretical models can establish relationships such as:

Electrostatic Potential Maps: Visualizing the molecular electrostatic potential (MEP) on the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The nitrogen lone pair would be a site of negative potential, while the N-H proton would be a site of positive potential.

Frontier Orbital Theory: The shapes and energies of the HOMO and LUMO can predict the outcome of pericyclic reactions and the sites of electrophilic/nucleophilic attack.

Charge Distribution: Calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution and helps rationalize the inductive effects of substituents on reactivity.

These theoretical descriptors are foundational in quantitative structure-activity relationship (QSAR) studies, which aim to build statistical models that predict the biological activity or chemical reactivity of a series of related compounds. researchgate.net

Advanced Spectroscopic Analysis in the Research of 7 Methoxymethyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 7-(methoxymethyl)-2,3-dihydro-1H-indole in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for a complete and unambiguous assignment, multi-dimensional (2D) NMR techniques are indispensable.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would reveal correlations between the adjacent protons on the dihydro-pyrrole ring (H-2 and H-3) and between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

The combined data from these experiments allow for the complete and validated assignment of all proton and carbon resonances in the molecule.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / IntegrationKey HMBC Correlations (Proton to Carbon)
1 (N-H)-~4.5br s, 1HC-2, C-7a, C-7
2~47~3.6t, 2HC-3, C-7a, C-3a
3~30~3.0t, 2HC-2, C-3a, C-4
3a~128---
4~120~6.7dC-3, C-5, C-7a
5~125~7.0tC-3a, C-4, C-6, C-7
6~118~6.6dC-4, C-5, C-7a
7~130---
7a~150---
7-CH₂~75~4.5s, 2HC-6, C-7, C-7a, O-CH₃
O-CH₃~58~3.4s, 3H7-CH₂

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy is employed to study the compound in its crystalline or amorphous solid forms. This technique is sensitive to the local environment and can distinguish between different crystalline forms (polymorphs), which may have different physical properties. For this compound, ssNMR could be used to probe intermolecular interactions, such as hydrogen bonding involving the N-H group, and to determine the packing arrangement in the crystal lattice.

Dynamic NMR Studies for Conformational Equilibria and Exchange Processes

The five-membered dihydro-pyrrole ring in the indoline (B122111) structure is not planar and can exist in various conformations (e.g., envelope, twist) that can interconvert. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide valuable information about these conformational equilibria and the energy barriers associated with the exchange processes. nih.govresearchgate.net By analyzing changes in the lineshape of NMR signals with temperature, it is possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for processes like ring puckering or restricted rotation around the C7-CH₂ bond. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides information about the characteristic functional groups present in this compound.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band around 3350-3450 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- groups in the ring and substituent) are found below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring stretching.

C-O Ether Stretch: A strong, characteristic band for the C-O-C ether linkage in the methoxymethyl group is expected in the 1050-1150 cm⁻¹ region. beilstein-journals.org

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretch3350 - 3450Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aliphatic)Stretch2850 - 2960Medium-Strong
C=C (Aromatic)Stretch1500 - 1600Medium-Strong
C-N (Amine)Stretch1250 - 1350Medium
C-O (Ether)Stretch1050 - 1150Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming its elemental composition. The calculated monoisotopic mass is 163.0997 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural insights. A plausible fragmentation pathway for this compound would involve:

Alpha-cleavage: Loss of the methoxy (B1213986) group (•OCH₃, 31 Da) or the entire methoxymethyl group (•CH₂OCH₃, 45 Da) from the molecular ion.

Loss of formaldehyde (B43269): A rearrangement could lead to the loss of formaldehyde (CH₂O, 30 Da).

Ring cleavage: Fragmentation of the dihydro-pyrrole ring.

The fragmentation of indole (B1671886) derivatives often involves characteristic losses that help in identifying the core structure and substituents. scirp.orgnih.gov

Table 3: Predicted Mass Spectrometry Data

IonProposed FormulaCalculated m/zDescription
[M]⁺[C₁₀H₁₃NO]⁺163.10Molecular Ion
[M-CH₃O]⁺[C₉H₁₀N]⁺132.08Loss of a methoxy radical
[M-CH₂OCH₃]⁺[C₈H₈N]⁺118.07Loss of the methoxymethyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and extent of conjugation.

The parent indole molecule exhibits strong absorption bands due to the π-π* transitions within the conjugated aromatic system. nist.gov In this compound, the pyrrole (B145914) ring is saturated, which breaks the full conjugation of the indole system. As a result, its UV-Vis spectrum is expected to resemble that of a substituted aniline (B41778) rather than an indole. The primary absorption bands would arise from the π-π* transitions within the benzene (B151609) ring, likely appearing at shorter wavelengths compared to a fully aromatic indole. The methoxymethyl substituent, being an auxochrome, may cause a slight shift in the absorption maxima.

X-ray Crystallography for Precise Solid-State Structure Determination

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, are currently available in published literature for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

There are no published studies on the chiroptical properties of this compound. Consequently, information regarding its stereochemical assignment using techniques such as circular dichroism or optical rotatory dispersion is not available.

In-situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection

Information regarding the use of in-situ spectroscopic techniques to monitor the synthesis of or reactions involving this compound has not been reported in the scientific literature.

Derivatives and Analogs of 7 Methoxymethyl 2,3 Dihydro 1h Indole: Synthesis and Reactivity

Design Principles for Targeted Structural Modifications

The design of derivatives of 7-(methoxymethyl)-2,3-dihydro-1H-indole is guided by several key principles aimed at modulating its electronic properties, steric profile, and biological activity. The indoline (B122111) core, being electron-rich, is amenable to various chemical modifications. The methoxymethyl group at the 7-position introduces a degree of conformational flexibility and can act as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.

Targeted structural modifications often focus on several key areas of the molecule:

The Indoline Nitrogen (N-1): The secondary amine of the indoline ring is a prime site for functionalization. Alkylation, acylation, or sulfonylation at this position can introduce a wide range of functional groups, altering the molecule's polarity, lipophilicity, and potential for intermolecular interactions. The choice of substituent can also influence the reactivity of the aromatic ring.

The Aromatic Ring (C-4, C-5, C-6): Electrophilic aromatic substitution reactions can be employed to introduce substituents on the benzene (B151609) portion of the indoline. The directing effects of the existing substituents (the amino group and the methoxymethyl group) will influence the regioselectivity of these reactions. Modifications at these positions are critical for tuning the electronic properties and for introducing pharmacophoric groups.

The Pyrrolidine Ring (C-2, C-3): While the aromatic ring is more readily functionalized, modifications to the saturated five-membered ring can introduce chirality and create more complex three-dimensional structures.

The Methoxymethyl Substituent: The ether linkage of the methoxymethyl group can be a target for cleavage to reveal a hydroxymethyl group, which can then be further functionalized. The methylene (B1212753) bridge can also be a site for modification, although this is less common.

The design of these modifications is often guided by computational modeling and a deep understanding of structure-activity relationships (SAR) from related compound series. The goal is to create analogs with improved properties, whether for biological applications or as optimized building blocks for further synthesis.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached through various strategies, either by modifying the pre-formed indoline core or by constructing the indoline ring from appropriately substituted precursors. A notable example of a related synthesis is the total synthesis of 4-(methoxymethyl)-2-methylindole, which provides insights into constructing the core structure. wordpress.com

Table 1: Synthetic Strategies for Substituted this compound Derivatives

StrategyDescriptionKey Reactions
N-Functionalization Direct modification of the indoline nitrogen.Alkylation, Acylation, Sulfonylation, Reductive Amination
Aromatic Ring Functionalization Introduction of substituents on the benzene ring.Nitration, Halogenation, Friedel-Crafts Acylation/Alkylation
De Novo Synthesis Construction of the indoline ring from acyclic precursors.Fischer Indole (B1671886) Synthesis (followed by reduction), Larock Indole Synthesis

A plausible synthetic route to N-substituted derivatives involves the direct reaction of this compound with various electrophiles. For instance, N-acylation can be achieved using acid chlorides or anhydrides in the presence of a base, while N-alkylation can be performed with alkyl halides.

For functionalization of the aromatic ring, electrophilic substitution reactions are commonly employed. Due to the ortho, para-directing nature of the amino group, substitution is expected to occur primarily at the C-5 position. To achieve substitution at other positions, directing group strategies may be necessary.

Functionalization Strategies on the Indoline Ring System and Substituents

Functionalization of the indoline ring system of this compound allows for the introduction of diverse chemical functionalities, expanding its utility as a synthetic intermediate.

N-H Functionalization: The nitrogen atom of the indoline is a versatile handle for introducing a variety of substituents.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups.

N-Acylation: Reaction with acylating agents provides amides, which can alter the electronic properties of the indoline and serve as protecting groups.

N-Alkylation: Introduction of alkyl chains can modify the steric and lipophilic properties of the molecule.

C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring is a powerful and atom-economical strategy. Transition metal-catalyzed C-H activation has emerged as a key method for the selective functionalization of the C-7 position of indoles, which can be conceptually extended to indolines. nih.govresearchgate.net The directing ability of the nitrogen atom, often enhanced by a suitable protecting group, can guide the catalyst to the desired position.

Functionalization of the Methoxymethyl Group: The ether linkage in the methoxymethyl group can be cleaved under acidic conditions or using Lewis acids to yield 7-(hydroxymethyl)-2,3-dihydro-1H-indole. This primary alcohol can then be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or esters, providing a wide range of synthetic possibilities.

Reactivity of Derivatives in Specific Reaction Types and Transformations

The reactivity of this compound derivatives is dictated by the interplay of the electron-rich indoline core and the nature of the substituents.

Electrophilic Aromatic Substitution: The benzene ring of the indoline is activated towards electrophilic attack. The regioselectivity is influenced by the directing effects of the amino group (ortho, para-directing) and the methoxymethyl group (ortho, para-directing). Acylation, nitration, and halogenation are common transformations.

Oxidation: The indoline ring can be oxidized to the corresponding indole. Various oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be employed for this transformation. The presence of substituents on the nitrogen or the aromatic ring can influence the ease of this oxidation.

Cross-Coupling Reactions: Derivatives bearing a halide or triflate group on the aromatic ring are excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the formation of C-C and C-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Table 2: Reactivity of Functionalized this compound Derivatives

Functional GroupReaction TypeProduct Type
N-HAlkylation, AcylationN-Substituted Indolines
Aromatic C-HElectrophilic SubstitutionC-Substituted Indolines
Aromatic C-X (X=Br, I)Cross-Coupling ReactionsBiaryls, Alkenylated Indolines
-CH2OCH3Ether Cleavage7-(Hydroxymethyl)indoline

Elucidation of Structure-Reactivity Relationships within Derivative Series

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for designing new synthetic strategies and for predicting the outcome of reactions.

The electronic nature of substituents on the aromatic ring significantly impacts the reactivity of the indoline system. Electron-donating groups (EDGs) at the C-5 position, for example, will further activate the ring towards electrophilic substitution and may facilitate oxidation to the indole. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and make these reactions more challenging.

The steric bulk of substituents, particularly at the N-1 position, can also play a critical role. Large N-substituents can hinder the approach of reagents to the aromatic ring, potentially altering the regioselectivity of reactions or slowing down reaction rates. In C-H activation reactions, the size and coordinating ability of the N-directing group are key determinants of both reactivity and selectivity.

By systematically varying the substituents on the indoline core and studying their effect on reaction rates, yields, and regioselectivity, a comprehensive picture of the structure-reactivity relationships can be established. This knowledge is invaluable for the rational design of new derivatives with desired chemical properties.

Application of Derivatives as Versatile Building Blocks in Organic Synthesis

Derivatives of this compound are valuable building blocks for the synthesis of more complex molecules, particularly those with potential biological activity. Their utility stems from the presence of multiple functionalization sites and the inherent structural features of the indoline core.

Synthesis of Fused Heterocycles: The indoline nitrogen and an adjacent functional group on the aromatic ring can be used to construct fused heterocyclic systems. For example, a 7-amino-6-carboxy derivative could be a precursor to a tricyclic lactam.

Elaboration into Natural Product Scaffolds: The indoline core is a common motif in natural products. Functionalized this compound derivatives can serve as key intermediates in the total synthesis of such compounds. For instance, the methoxymethyl group could be a precursor to a more complex side chain found in a natural product.

Library Synthesis for Drug Discovery: The ability to readily functionalize the indoline at multiple positions makes it an ideal scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs. By systematically varying the substituents at N-1, C-5, and potentially other positions, a diverse set of molecules can be generated to explore structure-activity relationships.

The versatility of these derivatives as building blocks is further enhanced by the potential to convert the indoline to an indole, thereby accessing another important class of heterocyclic compounds. This flexibility makes this compound and its derivatives powerful tools in the arsenal (B13267) of the synthetic organic chemist.

Advanced Analytical Techniques for the Study of 7 Methoxymethyl 2,3 Dihydro 1h Indole in Research

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are paramount for the assessment of purity and the separation of isomers of 7-(methoxymethyl)-2,3-dihydro-1H-indole. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages depending on the compound's properties and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice, utilizing a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. Advanced detectors, such as diode array detectors (DAD) or mass spectrometers (MS), provide spectral information that aids in peak identification and purity assessment.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The volatility of this compound would determine the feasibility of GC analysis. If amenable, GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can provide high-resolution separation and sensitive detection, making it ideal for purity determination and the analysis of volatile impurities. Chiral GC columns could be employed for the separation of any potential enantiomers.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is known for its fast analysis times and is particularly effective for chiral separations. For this compound, SFC could offer a powerful tool for the separation of stereoisomers with high efficiency and resolution.

TechniqueStationary Phase (Example)Mobile Phase/Carrier Gas (Example)DetectorApplication for this compound
HPLC C18Acetonitrile/Water with 0.1% Formic AcidDAD, MSPurity assessment, impurity profiling, separation of non-volatile isomers
GC DB-5msHeliumFID, MSPurity of volatile components, separation of volatile isomers
SFC Chiral Stationary PhaseSupercritical CO2 with co-solvent (e.g., Methanol)UV, MSHigh-throughput chiral separations

Hyphenated Techniques for Complex Mixture Analysis and Reaction Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For the synthesis of this compound, GC-MS can be used to identify starting materials, intermediates, byproducts, and the final product in the reaction mixture, provided they are sufficiently volatile and thermally stable. The mass spectrum of each component provides a molecular fingerprint, allowing for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in modern analytical chemistry, particularly for compounds that are not suitable for GC analysis. LC-MS would be a primary tool for monitoring the synthesis of this compound, allowing for the tracking of reactants and products in real-time. It is also highly effective for identifying impurities in the final product. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, facilitating the determination of elemental compositions.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples HPLC with NMR spectroscopy. This technique provides detailed structural information of the separated compounds online. For complex reaction mixtures involving this compound, LC-NMR could be used to definitively identify the structure of unknown byproducts or intermediates without the need for offline isolation.

Electrochemical Methods for Redox Property Characterization and Electron Transfer Studies

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. By measuring the current response to a varying potential, CV can be used to determine the oxidation and reduction potentials of the molecule. This information is crucial for understanding its electronic properties, potential for engaging in electron transfer reactions, and its stability under oxidative or reductive conditions. Such studies can be important in predicting metabolic pathways or in the design of materials with specific electronic properties.

Thermal Analysis Techniques for Understanding Thermal Behavior and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to study any phase transitions. This information is critical for material characterization and for understanding its solid-state properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study its decomposition pathways. For this compound, TGA can identify the temperature at which it begins to decompose and can provide information about the nature of the decomposition products.

TechniqueMeasured PropertyInformation Gained for this compound
DSC Heat FlowMelting point, phase transitions, heat of fusion
TGA Mass ChangeThermal stability, decomposition temperature, decomposition kinetics

Application of In-situ and On-line Analytical Methods for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. In-situ and on-line analytical methods allow for the continuous analysis of a reaction mixture without the need for sample extraction.

For the synthesis of this compound, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or Raman spectroscopy could be employed to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands. These techniques provide real-time kinetic data and can help in identifying transient intermediates. Coupling these spectroscopic techniques with automated laboratory reactors allows for precise control and optimization of the synthesis process.

Future Research Directions and Emerging Applications in Chemical Synthesis of 7 Methoxymethyl 2,3 Dihydro 1h Indole

Development of Novel and More Sustainable Synthetic Routes

Current synthetic approaches to substituted indolines often rely on the reduction of corresponding indole (B1671886) precursors or through cyclization reactions. Future research could focus on developing more direct and sustainable methods for the synthesis of 7-(methoxymethyl)-2,3-dihydro-1H-indole.

One promising area is the direct C-H functionalization of the indoline (B122111) core. While C-H functionalization of indoles is more established, particularly at the C2 and C3 positions, selective functionalization at the C7 position remains a challenge. rsc.org Future methodologies could explore transition-metal-catalyzed C-H activation strategies directed by a removable group on the indoline nitrogen, allowing for the direct introduction of a hydroxymethyl group, which can then be etherified.

Another sustainable approach would be the development of one-pot or tandem reactions that construct the indoline ring and install the C7-substituent concurrently. For example, a potential route could involve the cyclization of a suitably substituted aniline (B41778) derivative, where the methoxymethyl group is already in place. mdpi.com Biocatalytic methods, using engineered enzymes, could also provide a green alternative for the synthesis of this and related chiral indolines. rochester.edu

Potential Synthetic Strategy Key Features Anticipated Advantages References
Directed C7 C-H hydroxymethylation of N-protected indoline followed by etherificationTransition-metal catalysis (e.g., Pd, Rh, Co), use of a directing group.High atom economy, direct functionalization of a simple precursor. rsc.org
Cyclization of a pre-functionalized 2-alkenylanilineIntramolecular cyclization.Convergent synthesis, control over substitution pattern. mdpi.com
Chemoenzymatic synthesisUse of engineered enzymes (e.g., from myoglobin).High enantioselectivity, mild reaction conditions, environmentally benign. rochester.edu

This table presents hypothetical synthetic strategies for this compound based on established methods for related compounds.

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

The unique electronic and steric environment of this compound opens up possibilities for exploring new reactivity. The methoxymethyl group at the C7 position, being a benzylic ether, could be a handle for further transformations. For instance, it could be cleaved under specific conditions to reveal a 7-hydroxymethylindoline, a versatile intermediate for further functionalization.

Furthermore, the indoline nitrogen can be functionalized in various ways, which in turn can influence the reactivity of the aromatic ring. Future research could investigate the interplay between the N-substituent and the C7-methoxymethyl group in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The development of dearomative functionalization reactions of the corresponding indole precursor could also lead to novel polycyclic indoline scaffolds. acs.org

Integration into Catalytic Cycles, Ligand Design, and Advanced Reaction Systems

The indoline scaffold has been successfully employed in the design of chiral ligands for asymmetric catalysis. acs.orgnih.gov The C7-substitution in this compound could be exploited to create novel bidentate or tridentate ligands. The oxygen atom of the methoxymethyl group could act as a coordinating atom, and the indoline nitrogen could be functionalized with another ligating group.

These potential new ligands could be applied in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. acs.orgresearchgate.net The steric and electronic properties of the ligand, influenced by the 7-methoxymethyl group, could lead to improved enantioselectivity and reactivity in these catalytic cycles.

Potential Ligand Type Coordinating Atoms Potential Catalytic Application References
P,N-LigandPhosphorus (from N-substituent), Indoline NitrogenAsymmetric Hydrogenation researchgate.net
N,O-LigandIndoline Nitrogen, Oxygen of methoxymethyl groupAsymmetric Allylic Alkylation acs.org
N,N-LigandIndoline Nitrogen, Nitrogen from N-substituentAsymmetric Diels-Alder Reaction bohrium.com

This table outlines potential applications of this compound as a ligand scaffold, based on known applications of other indoline-based ligands.

Applications as Scaffolds for Novel Advanced Materials in Chemical Science

Indole-containing polymers have shown interesting photophysical and electronic properties. The 2,3-dihydro-1H-indole core of 7-(methoxymethyl)indoline could also serve as a monomer for the synthesis of novel polymers. The bifunctional nature of the molecule (the reactive N-H bond and the potential for functionalization on the aromatic ring) allows for various polymerization strategies.

Future research could focus on the synthesis of poly(indolines) where the 7-methoxymethyl group influences the polymer's properties, such as solubility, thermal stability, and morphology. These materials could find applications in organic electronics, sensors, or as membranes. The ability to further transform the methoxymethyl group post-polymerization could also allow for the fine-tuning of the material's properties.

Potential in Methodological Organic Chemistry Advancements and Reagent Design

The unique substitution pattern of this compound could be leveraged in the development of new synthetic methodologies. For example, it could serve as a starting material for the synthesis of more complex, biologically active molecules. The indoline core is a common feature in many alkaloids and pharmaceuticals. researchgate.net

Furthermore, derivatives of this compound could be designed as new reagents. For instance, by attaching a reactive group to the indoline nitrogen, the resulting molecule could act as a specific delivery agent in a chemical transformation, with the 7-methoxymethyl group providing a means of tuning solubility or steric hindrance.

Challenges and Opportunities in Scaling Up Synthesis for Research and Industrial Applications

A significant challenge in the widespread application of this compound will be the development of a scalable and cost-effective synthesis. Many advanced synthetic methods, such as C-H functionalization, often rely on expensive transition-metal catalysts and ligands, which can be a hurdle for large-scale production. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 7-(methoxymethyl)-2,3-dihydro-1H-indole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be achieved through palladium-catalyzed cyclization of substituted aniline precursors or Claisen rearrangement of allyl indole derivatives . Optimization involves:
  • Catalyst Screening : Test Pd(OAc)₂ with ligands (e.g., PPh₃, Xantphos) to enhance yields.
  • Temperature Gradients : Conduct reactions at 80–120°C to balance reaction rate and side-product formation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Design of Experiments (DoE) : Use factorial design to analyze interactions between parameters (e.g., catalyst loading, solvent ratio) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxymethyl protons (δ ~3.3–3.5 ppm) and dihydroindole backbone signals (δ 2.8–3.1 ppm for CH₂ groups). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxymethyl group).
  • X-ray Crystallography : Resolve bond lengths and dihedral angles to validate the planar indole core and substituent orientation .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

  • Methodological Answer : Compare analogs using:
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. halogen) with logP and IC₅₀ values.
  • Table : Key Analog Comparisons
SubstituentSolubility (mg/mL)LogPBioactivity (IC₅₀, μM)
7-Methoxymethyl0.122.515.3
7-Chloro0.083.18.7
7-Trifluoromethyl0.053.84.2
  • Halogenation increases lipophilicity and receptor binding, while methoxy enhances aqueous solubility .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxymethyl group).
  • Pharmacokinetic (PK) Modeling : Measure plasma half-life and tissue distribution to explain reduced in vivo efficacy.
  • Metabolite Profiling : LC-MS/MS to detect inactive metabolites (e.g., demethylated derivatives) .

Q. What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites (C5 > C4 > C6 positions).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic regions susceptible to halogenation or nitration.
  • Validation : Compare computational predictions with experimental bromination outcomes (e.g., C5 bromination dominant) .

Q. What mechanistic insights explain ligand-dependent efficiency in palladium-catalyzed reactions involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).
  • Ligand Effects : Compare Pd/Xantphos (higher turnover) vs. Pd/PPh₃ (lower stability) using Arrhenius plots.
  • Intermediate Trapping : Isolate Pd-π-allyl intermediates via low-temperature NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the planarity of the indole core in derivatives?

  • Methodological Answer :
  • Dihedral Angle Analysis : Compare X-ray data (e.g., 13.3° dihedral between indole and pyrazole in analog structures ).
  • Torsional Strain Calculations : Use molecular mechanics (MMFF94) to assess energy penalties for non-planar conformers.
  • Temperature-Dependent NMR : Detect conformational flexibility in solution (e.g., coalescence of proton signals at elevated temps) .

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